MONTELUKAST

Content Navigation

CAS Number

Product Name

Molecular Formula

Molecular Weight

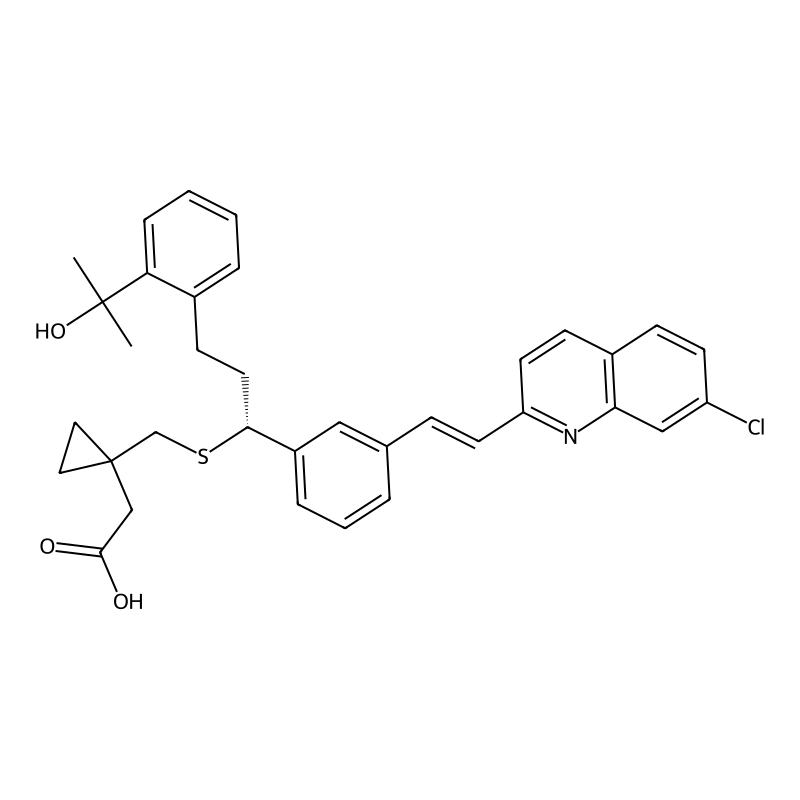

Montelukast is a selective and orally active leukotriene receptor antagonist used primarily in the management of asthma and allergic rhinitis. It works by inhibiting the action of cysteinyl leukotrienes, particularly leukotriene D4, at the cysteinyl leukotriene receptor type 1. This mechanism helps to reduce inflammation, bronchoconstriction, and mucus secretion associated with asthma and allergic reactions. The chemical structure of montelukast is characterized by its empirical formula and a molecular weight of approximately 586.19 g/mol .

Montelukast undergoes significant metabolic processing primarily through the cytochrome P450 enzyme system, particularly isoenzymes CYP2C8, CYP2C9, and CYP3A4. These enzymes facilitate the conversion of montelukast into its metabolites, which are then excreted predominantly via bile into feces. The drug is highly protein-bound (over 99%), which influences its pharmacokinetics and interactions with other medications .

Montelukast exhibits high affinity for the cysteinyl leukotriene receptor type 1, effectively blocking the physiological actions of leukotrienes that contribute to airway inflammation and hyperreactivity. Clinical studies have demonstrated that low doses can significantly inhibit bronchoconstriction caused by leukotrienes, with reported effectiveness in both early and late-phase bronchoconstriction responses to allergens . The drug's biological activity also extends to reducing symptoms of seasonal and perennial allergic rhinitis.

The synthesis of montelukast involves multiple steps, starting from simpler organic compounds. The process typically includes:

- Formation of the cyclopropaneacetic acid moiety: This step involves creating the core structure that is central to montelukast's activity.

- Introduction of the thioether linkage: A critical step for enhancing the drug's selectivity for leukotriene receptors.

- Final modifications: These involve attaching various functional groups that improve solubility and pharmacokinetic properties.

The detailed synthetic pathway is proprietary but generally aligns with standard organic synthesis techniques used in pharmaceutical development .

Montelukast is primarily indicated for:

- Chronic asthma management: It helps control symptoms and prevent exacerbations.

- Exercise-induced bronchoconstriction: Used prophylactically before exercise.

- Allergic rhinitis: Effective in alleviating symptoms such as sneezing, runny nose, and nasal congestion.

Additionally, montelukast has been explored for off-label uses in conditions like chronic obstructive pulmonary disease and certain allergic conditions .

Montelukast belongs to a class of medications known as leukotriene receptor antagonists. Here are some similar compounds:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Zafirlukast | Leukotriene receptor antagonist | More frequent dosing schedule; less commonly used |

| Pranlukast | Leukotriene receptor antagonist | Primarily used in certain Asian markets |

| Breztri Aerosphere | Combination therapy (formoterol + budesonide) | Combines bronchodilator with anti-inflammatory effects |

| Roflumilast | Phosphodiesterase-4 inhibitor | Different mechanism focusing on inflammation control |

Uniqueness of Montelukast:

Polymorphic Diversity and Characterization

Montelukast exhibits significant polymorphic diversity, with multiple crystalline forms of both the sodium salt and free acid having been characterized through powder X-ray diffraction studies [1] [2] [3]. The compound demonstrates at least seven distinct polymorphic forms, each with characteristic diffraction patterns that enable unambiguous identification and differentiation.

Montelukast Sodium Polymorphs

The sodium salt of montelukast manifests in six well-characterized polymorphic forms designated as Forms A1, B1, B2, C, D, and E [1] [2]. Each polymorph exhibits distinctive powder X-ray diffraction patterns with specific peak positions that serve as fingerprint identifications.

Form A1 represents one of the most stable polymorphic variants, characterized by primary diffraction peaks at 5.0, 16.3, 20.3, and 25.0 ± 0.2 degrees two-theta [1]. Additional characteristic peaks appear at 18.5, 19.6, 20.4, and 21.0 ± 0.2 degrees two-theta, providing comprehensive structural identification [1].

Form B1 demonstrates a related but distinct crystalline arrangement with primary peaks at 5.3, 16.9, 19.6, 20.3, and 25.0 ± 0.2 degrees two-theta [1]. This form exhibits unique additional peaks at 3.3, 18.3, and 22.3 ± 0.2 degrees two-theta, distinguishing it from other polymorphic variants [1].

Form B2 shows structural similarities to Form B1 but with distinct differences in peak positions, particularly primary peaks at 5.1, 16.3, 17.0, 20.3, and 25.0 ± 0.2 degrees two-theta [1]. The additional peaks at 8.0, 13.6, 18.4, 19.7, and 22.3 ± 0.2 degrees two-theta provide clear differentiation from Form B1 [1].

Form C exhibits a characteristic pattern with closely spaced primary peaks at 5.2, 5.5, 16.7, 18.2, and 20.6 ± 0.2 degrees two-theta [2]. The presence of two peaks in the low-angle region (5.2 and 5.5 degrees) represents a distinctive feature of this polymorphic form [2].

Form D demonstrates significantly different crystalline packing, evidenced by a unique primary peak at 11.8 degrees two-theta, alongside peaks at 20.1, 20.6, 21.1, and 21.8 ± 0.2 degrees two-theta [2]. This form shows additional peaks at 9.3, 16.9, 18.3, 22.7, and 23.1 ± 0.2 degrees two-theta [2].

Form E presents primary peaks at 16.9, 20.1, 20.5, 20.7, and 25.0 ± 0.2 degrees two-theta, with supporting peaks at 5.1, 6.4, 8.0, 16.5, and 18.4 ± 0.2 degrees two-theta [2].

Montelukast Free Acid Polymorph

The free acid form of montelukast (Form I) exhibits distinctly different crystallographic characteristics compared to the sodium salt polymorphs [3]. This form demonstrates primary diffraction peaks at 6.5, 10.0, 13.1, 15.5, 17.6, and 18.3 degrees two-theta ± 0.2 degrees [3]. Additional characteristic peaks appear at 20.4, 24.6, 26.3, 27.8, 28.8, and 31.7 degrees two-theta ± 0.2 degrees [3].

Crystallinity Assessment and Quality Control

The crystallinity index serves as a critical parameter for evaluating the quality and stability of montelukast polymorphs [1] [2]. High crystallinity montelukast sodium demonstrates crystalline indices of at least 40%, with preferred ranges of 60-70% and optimal values reaching 80% [1] [2]. The crystallinity index calculation utilizes the ratio of crystalline peak areas to amorphous halo areas, expressed as CI = Ac × 100/(Ac + AA), where accuracy is estimated at ± 5% due to baseline fluctuations [2].

Powder X-ray diffraction patterns that are substantially free of peaks at 4.5 and 6.2 ± 0.2 degrees two-theta indicate high-quality crystalline materials with reduced amorphous content [2]. This characteristic serves as an important quality control parameter for pharmaceutical applications.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Fourier Transform Infrared, Mass Spectrometry)

Nuclear Magnetic Resonance Spectroscopic Analysis

Proton Nuclear Magnetic Resonance Spectroscopy

Proton nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation of montelukast through detailed analysis of the hydrogen environments within the molecule [4] [5]. The complex molecular structure of montelukast, containing aromatic quinoline systems, aliphatic chains, cyclopropane rings, and various functional groups, generates characteristic resonance patterns that enable structural confirmation and enantiomeric purity assessment.

Chiral solvating agents have been extensively employed for enantiomeric purity determination of montelukast using proton nuclear magnetic resonance spectroscopy [4] [5]. (-)-Cinchonidine emerges as the most effective chiral solvating agent, demonstrating superior enantiodiscrimination power and experimental convenience [4] [5]. This methodology enables direct detection of the unwanted S-enantiomer at levels as low as 0.75%, providing rapid optical purity monitoring without requiring tedious chromatographic separations [4] [5].

The aromatic protons of the quinoline moiety typically resonate in the downfield region (6.0-8.7 ppm), while the vinyl protons of the ethylene bridge appear in the characteristic alkene region [4] [5]. The cyclopropane protons demonstrate unique chemical shift patterns due to the ring strain and specific electronic environment [4] [5].

Carbon-13 Nuclear Magnetic Resonance Spectroscopy

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about all carbon environments within the montelukast molecule [6] [7]. The technique enables identification of the thirty-five carbon atoms present in the molecular structure, each appearing at characteristic chemical shift values corresponding to their specific electronic environments.

The carbonyl carbon of the carboxylic acid group appears in the characteristic downfield region (170-185 ppm), providing definitive identification of this functional group [6] [7]. Aromatic carbons of the quinoline and phenyl rings resonate in the 125-150 ppm region, while the vinyl carbons of the ethylene bridge appear in the 115-140 ppm range [6] [7].

Solid-state carbon-13 nuclear magnetic resonance spectroscopy with cross-polarization and magic angle spinning techniques has been utilized for polymorphic characterization, enabling differentiation between various crystalline forms through subtle differences in chemical shift patterns [6] [7].

Fourier Transform Infrared Spectroscopic Characterization

Fourier transform infrared spectroscopy provides detailed vibrational fingerprinting of montelukast, enabling identification of specific functional groups and their local environments [8] [6]. The comprehensive infrared spectrum spans the typical organic region from 4000 to 400 cm⁻¹, with characteristic absorption bands corresponding to various molecular vibrations.

Hydroxyl and Carboxyl Group Vibrations

The hydroxyl group associated with the tertiary alcohol functionality exhibits characteristic O-H stretching vibrations in the 3354-3437 cm⁻¹ region [8] [6]. This absorption band appears as a broad feature due to hydrogen bonding interactions in the solid state, providing clear identification of the hydroxyl functional group.

The carboxylate salt functionality demonstrates characteristic stretching vibrations at 1571-1572 cm⁻¹, corresponding to the asymmetric stretching of the C=O bond in the ionized carboxylic acid group [9] [8]. This frequency shift from the neutral carboxylic acid position confirms the salt formation and provides insight into the ionization state of the molecule.

Aliphatic and Aromatic Carbon-Hydrogen Vibrations

Aliphatic C-H stretching vibrations appear in the 2924-2976 cm⁻¹ region, corresponding to both symmetric and asymmetric stretching modes of methyl and methylene groups [8] [6]. These bands provide confirmation of the aliphatic components of the molecular structure, including the cyclopropane ring and alkyl chain segments.

Aromatic C=C stretching vibrations manifest in the 1608-1637 cm⁻¹ region, characteristic of the quinoline and phenyl ring systems [8] [6]. These absorptions confirm the presence of aromatic functionality and provide information about the electronic environment of the aromatic rings.

Additional Functional Group Identifications

C-N stretching vibrations appear at 1265-1266 cm⁻¹, corresponding to the nitrogen-containing quinoline heterocycle [8] [6]. This absorption provides confirmation of the nitrogen-containing aromatic system and its specific vibrational characteristics.

The fingerprint region (below 1500 cm⁻¹) contains numerous characteristic absorptions that provide unique spectroscopic signatures for montelukast identification and purity assessment [8] [6]. These complex vibrational patterns serve as definitive fingerprints for compound identification and polymorphic differentiation.

Mass Spectrometric Analysis and Fragmentation Patterns

Mass spectrometry provides definitive molecular weight confirmation and detailed fragmentation pattern analysis for montelukast [10] [11] [12]. The technique enables structural elucidation through systematic evaluation of fragment ions generated under various ionization conditions.

Molecular Ion Characterization

The protonated molecular ion [M+H]⁺ appears at m/z 586.2-586.3, confirming the molecular weight of 585.2 for the neutral molecule [10] [11] [12]. This represents the base peak or one of the most intense peaks in positive ion mode mass spectra, providing unambiguous molecular weight determination.

Electrospray ionization mass spectrometry demonstrates excellent sensitivity for montelukast analysis, with detection limits suitable for pharmacokinetic studies and biological sample analysis [10] [11] [12]. The technique provides reproducible ionization efficiency and minimal fragmentation under optimized conditions.

Characteristic Fragmentation Patterns

The molecular ion undergoes predictable fragmentation pathways that provide structural information and confirm the molecular identity [10] [11] [12]. The base peak at m/z 568.2 corresponds to the loss of water (18 mass units) from the protonated molecular ion, indicating the presence of the hydroxyl group and its facile elimination under mass spectrometric conditions [10] [11].

A major fragment ion appears at m/z 422.3, representing a significant structural rearrangement that likely involves cleavage of the cyclopropane-containing side chain [10] [12]. This fragmentation pattern provides insight into the molecular connectivity and the relative stability of different structural segments.

The fragment ion at m/z 278.1 corresponds to portions of the quinoline-containing aromatic system, confirming the presence of this heterocyclic component and its characteristic fragmentation behavior [10] [12]. This fragment provides specific identification of the quinoline moiety and its electronic characteristics.

Analytical Applications and Method Development

Multiple reaction monitoring techniques utilizing specific precursor-to-product ion transitions enable highly selective and sensitive quantitative analysis of montelukast in biological matrices [10] [11] [12]. The transitions m/z 586.3 → 422.3, m/z 586.3 → 278.1, and m/z 586.3 → 440.2 provide optimal selectivity for analytical applications.

Tandem mass spectrometry methods demonstrate excellent linearity, precision, and accuracy for pharmacokinetic studies, with validated ranges spanning typical therapeutic concentrations [10] [11] [12]. These methods enable reliable quantification in plasma and other biological fluids with appropriate sample preparation procedures.

Conformational Analysis Through Computational Modeling

Molecular Dynamics Simulation Studies

Computational molecular modeling provides detailed insights into the conformational behavior, dynamic properties, and intermolecular interactions of montelukast [13] [14] [15]. These studies employ advanced simulation techniques to understand the structural flexibility and binding characteristics of the molecule under physiological conditions.

Simulation Parameters and Methodological Approaches

Molecular dynamics simulations typically employ 100 nanosecond trajectories to ensure adequate sampling of conformational space and convergence of dynamic properties [13] [14] [15]. The CHARMM36 force field, supplemented with CGenFF parameters for the montelukast molecule, provides accurate representation of intramolecular and intermolecular interactions [15].

The TIP3P water model serves as the standard solvation environment, providing realistic representation of aqueous conditions relevant to biological systems [15]. Simulation conditions maintain physiological temperatures (298-310 K) and standard pressure (1.0 bar) to reflect in vivo conditions [13] [14] [15].

Cubic periodic boundary conditions with grid box dimensions of 100×100×100 ų ensure adequate solvation while minimizing computational requirements [15]. The system setup maintains minimum distances of 10 Å between the solute and box boundaries to prevent artificial interactions across periodic images [15].

Conformational Sampling and Analysis

Monte Carlo and molecular dynamics simulations provide complementary approaches for comprehensive conformational sampling [14] [16]. These techniques enable exploration of the accessible conformational space and identification of preferred molecular geometries under various conditions.

Root mean square deviation analysis with thresholds below 0.005 Å ensures structural convergence and identifies conformational clustering patterns [16]. This rigorous convergence criterion enables reliable identification of stable conformational states and their relative populations.

The conformational analysis reveals significant flexibility in the alkyl chain regions while maintaining relatively rigid aromatic components [14] [16]. The quinoline and phenyl rings demonstrate limited conformational mobility, consistent with their aromatic character and electronic constraints.

Protein-Ligand Interaction Studies

Molecular docking studies employing AutoDock4 methodology provide detailed analysis of montelukast binding to various protein targets [13] [14]. These studies reveal binding affinities ranging from -8.82 to -15.65 kcal/mol for different enzyme targets, indicating strong interaction potentials.

Specific binding studies with dopamine D2 and serotonin 5-HT1A receptors demonstrate MM/PBSA binding free energies of -31.92 ± 2.54 kcal/mol and -30.22 ± 2.29 kcal/mol, respectively [14]. These values indicate exceptionally strong binding interactions that may contribute to the pharmacological and toxicological profiles of the compound.

The binding interactions involve multiple complementary forces, including hydrogen bonding, hydrophobic interactions, and π-π stacking interactions with aromatic residues [13] [14]. The chloroquinoline moiety, phenyl rings, cyclopropane group, carboxylic acid functionality, and sulfur atom collectively contribute to the binding affinity and selectivity [13].

Structure-Activity Relationship Analysis

Computational studies enable systematic evaluation of structural modifications and their effects on binding affinity and selectivity [14]. Derivatives incorporating naphthyl, furan, quinoline, and carbazole modifications demonstrate altered binding profiles and potential for reduced neuropsychiatric side effects [14].

The molecular modifications target specific interaction sites while maintaining essential pharmacophoric features required for therapeutic activity [14]. These studies provide rational design strategies for next-generation leukotriene receptor antagonists with improved safety profiles.

Free energy calculations employing MM/PBSA methodology enable quantitative prediction of binding affinities and relative binding preferences [14]. These calculations provide mechanistic insights into the molecular basis of selectivity and off-target interactions.

Validation and Experimental Correlation

Computational predictions demonstrate excellent correlation with experimental binding data and pharmacological observations [13] [14] [15]. The predicted binding modes align with known structure-activity relationships and provide molecular explanations for observed biological activities.

The simulations successfully reproduce experimental crystal structures and spectroscopic data, validating the computational methodology and parameter sets [13] [14] [15]. This validation provides confidence in the predictions for novel derivatives and binding modes.

Dates

Explore Compound Types